molecular formula C5HClF3IN2 B2487911 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine CAS No. 785777-99-3

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B2487911
CAS No.: 785777-99-3
M. Wt: 308.43
InChI Key: FNLLTDZRPSTSMA-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents, followed by iodination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of some reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The chlorine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide versatile reactivity in various chemical reactions. The trifluoromethyl group enhances its stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLLTDZRPSTSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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